molecular formula C27H43NO4 B585591 1-O-Benzoyl C2 Ceramide CAS No. 78715-90-9

1-O-Benzoyl C2 Ceramide

Cat. No.: B585591
CAS No.: 78715-90-9
M. Wt: 445.644
InChI Key: VEPYGQXEUMTGOL-UHIBZTAXSA-N
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Description

1-O-Benzoyl C2 Ceramide is a sphingolipid composed of a sphingosine or a related base, to which a fatty acid is linked through an amide bond . It has a molecular formula of C27H43NO4 and a molecular weight of 445.6 g/mol . The IUPAC name is [(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate .


Synthesis Analysis

The synthesis of ceramides like this compound involves complex biochemical pathways. In bacteria, six proteins have been identified that comprise the complete pathway for bacterial ceramide synthesis . In mammals, ceramide is synthesized by a family of six enzymes, ceramide synthases (CerS) 1–6 . Each CerS uses a relatively restricted subset of fatty acyl-CoAs for N-acylation .


Molecular Structure Analysis

The this compound molecule contains a total of 75 bond(s). There are 32 non-H bond(s), 9 multiple bond(s), 19 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .


Chemical Reactions Analysis

Ceramides, including this compound, are involved in numerous cellular processes. For instance, ceramides can modulate the physical properties of biological membranes . They can also interact with effector proteins to regulate cellular signaling .


Physical And Chemical Properties Analysis

Ceramides, including this compound, are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes . They also possess a marked intrinsic negative curvature that facilitates the formation of inverted hexagonal phases .

Scientific Research Applications

Role in Neural Stem Cells and Neurological Disorders

  • 1-O-Benzoyl C2 Ceramide and its derivatives play a critical role in neural stem cell apoptosis and differentiation. Studies suggest that novel ceramide analogs can be utilized to eliminate tumor-forming cells from neural stem cell grafts, and sphingosine-1-phosphate (S1P) analogs may promote the survival of specific neural precursor cells, leading to oligodendroglial differentiation. This dual action of eliminating tumor-forming cells and promoting differentiation offers a promising avenue for stem cell therapy applications (Bieberich, 2008).

Impact on Lung Health and Pathophysiology

  • The ceramide/sphingosine-1-phosphate rheostat, in which this compound is a central player, is crucial for maintaining lung cell survival, vascular barrier function, and proper host response to airway microbial infections. Perturbations in this balance are implicated in various lung diseases, including fibrosis, maladaptive vascular remodeling, and allergic asthma. The insights from studies on ceramide signaling and metabolism in the lung are not only enhancing our understanding of lung pathophysiology but are also informing the development of new therapeutic approaches for lung diseases (Petrache & Berdyshev, 2016).

Potential in Cancer Therapy

  • Ceramide serves as a central mediator in sphingolipid metabolism and signaling pathways, regulating many fundamental cellular responses. It is often referred to as a 'tumor suppressor lipid' due to its potent role in driving apoptosis, cell cycle arrest, and autophagic responses. In cancer cells, the upregulation of ceramide levels is being explored as a promising anticancer strategy. A range of anticancer ceramide analogs, including this compound, are being investigated as downstream receptor agonists and ceramide-metabolizing enzyme inhibitors (Liu, Beckman, & Foroozesh, 2013).

Safety and Hazards

Increased ceramide levels are strongly associated with adverse cardiovascular risks and events . Ceramides have been recognized as bioactive molecules and their metabolizing enzymes are attractive targets in cancer therapy and other diseases .

Future Directions

Modulating ceramide metabolism may be a novel, exciting target for preventing and/or treating obesity-related diseases . The beneficial findings reported for reducing ceramides in preclinical studies may have clinical application in humans .

Mechanism of Action

Target of Action

1-O-Benzoyl C2 Ceramide primarily targets Protein Kinase B (PKB)/Akt and Protein Phosphatase-2 (PP2A) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound interacts with its targets in a complex manner. It inhibits PKB/Akt activation, a process that is crucial for insulin signaling . This inhibition can occur through two distinct mechanisms: one involving atypical protein kinase C zeta (PKCζ) and the other involving PP2A . The choice between these two pathways depends on the structural organization of the plasma membrane, particularly the abundance of caveolin-enriched domains .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to negatively regulate intermediates of the insulin-signaling pathway and inhibit insulin-dependent pathways such as glucose uptake into muscle and adipocytes . It also plays a role in the induction of β-cell apoptosis through multiple mechanisms, including the activation of the extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .

Pharmacokinetics

The pharmacokinetics of this compound, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of the drug effect.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to promote insulin resistance in muscle cells . This occurs when this compound enters the salvage/recycling pathway, becomes deacylated to yield sphingosine, and is then re-acylated depending on the availability of long-chain fatty acids provided by the lipogenesis pathway in muscle cells . The salvaged ceramides are responsible for the inhibition of insulin signaling induced by this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of exogenous and endogenous monounsaturated fatty acid oleate can prevent this compound from being recycled into endogenous ceramide species . This forces free fatty acid metabolism towards triacylglyceride production . .

Biochemical Analysis

Biochemical Properties

1-O-Benzoyl C2 Ceramide interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of complex sphingolipids and is a critical mediator of cellular apoptosis and stress responses . The enzymes involved in ceramide metabolism are potential therapeutic targets to manipulate sphingolipids content in tissues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to play a major role in the onset of skeletal muscle insulin resistance, a prevalent feature of type 2 diabetes . It promotes insulin resistance in muscle cells by entering the salvage/recycling pathway and becoming deacylated .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to induce apoptosis by forming distinct, cholesterol-poor and ceramide-enriched membrane domains that alter cellular signal transduction by clustering receptor molecules . It also influences gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, it has been shown to induce a loss in insulin sensitivity through the salvage/recycling pathway in muscle cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, topical treatment with sphingolipids, including this compound, has been shown to improve clinical disease and skin barrier function in dogs with atopic dermatitis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by the de novo pathway, the sphingomyelin pathway, and the salvage/recycling pathway . It plays an important role in cell signaling and is linked to the mitochondrial electron transport chain and coenzyme Q in a pathway that drives insulin resistance in skeletal muscle .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is synthesized in the endoplasmic reticulum and transported to the Golgi complex for further processing . It is also found in the plasma membrane where it forms distinct membrane domains .

Subcellular Localization

This compound is localized in various subcellular compartments. It is synthesized in the endoplasmic reticulum, transported to the Golgi complex, and is also found in the plasma membrane . Its localization can influence its activity or function, including its role in cell signaling and apoptosis .

Properties

IUPAC Name

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(30)25(28-23(2)29)22-32-27(31)24-19-16-15-17-20-24/h15-21,25-26,30H,3-14,22H2,1-2H3,(H,28,29)/b21-18+/t25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPYGQXEUMTGOL-UHIBZTAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(=O)C1=CC=CC=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C1=CC=CC=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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